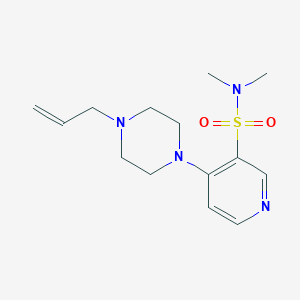![molecular formula C19H15ClN2O3S2 B215395 N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215395.png)
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide, also known as CB-MsPh-3-PS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which have been widely used in the development of drugs for various diseases.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in inflammation. It also reduces the levels of inflammatory mediators, such as COX-2 and iNOS.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is its high potency and specificity towards cancer cells and inflammation. It has also been found to have low toxicity towards normal cells. However, one of the limitations of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is its poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to develop new methods for synthesizing N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide with improved solubility and potency. Additionally, the development of new analogs of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide could lead to the discovery of even more potent and specific compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide involves the reaction of 4-chlorobenzoyl chloride with 4-methylthiophenol in the presence of a base to form 4-(4-methylphenylthio)benzoyl chloride. This intermediate is then reacted with 3-pyridinesulfonamide in the presence of a base to form N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide.
Applications De Recherche Scientifique
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory and analgesic effects.
Propriétés
Nom du produit |
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide |
|---|---|
Formule moléculaire |
C19H15ClN2O3S2 |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
4-chloro-N-[4-(4-methylphenyl)sulfanylpyridin-3-yl]sulfonylbenzamide |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-13-2-8-16(9-3-13)26-17-10-11-21-12-18(17)27(24,25)22-19(23)14-4-6-15(20)7-5-14/h2-12H,1H3,(H,22,23) |
Clé InChI |
XJHGOPIXUAUOCI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
![1-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215315.png)
![1-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215317.png)

![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)
![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)
